molecular formula C16H21N3O4 B8242648 N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

Cat. No.: B8242648
M. Wt: 319.36 g/mol
InChI Key: LEUDKGFPUHLJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide is a complex organic compound with a unique structure that includes an oxazolidinone ring, a morpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a nucleophile attacks an aromatic ring containing a leaving group.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the morpholine acts as the nucleophile.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide can be compared with other similar compounds, such as:

    Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.

    Tedizolid: Another oxazolidinone antibiotic with structural similarities.

    Morpholine Derivatives: Compounds containing the morpholine ring, which may have similar chemical properties.

Properties

IUPAC Name

N-[[3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDKGFPUHLJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.